4-Amino-3-bromo-5-fluorobenzonitrile
Overview
Description
4-Amino-3-bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of 4-amino-3-fluorobenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromo or fluoro substituents.
Coupling Reactions: Products are typically biaryl compounds or other complex structures formed by the coupling of the benzonitrile moiety with other aromatic or aliphatic groups.
Scientific Research Applications
4-Amino-3-bromo-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a labeled compound in imaging studies.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the amino, bromo, and fluoro groups allows for interactions with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
3-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the amino group, affecting its reactivity and applications.
4-Bromo-3-fluorobenzonitrile: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.
Uniqueness: 4-Amino-3-bromo-5-fluorobenzonitrile is unique due to the combination of its substituents, which confer specific reactivity and versatility in synthesis. The presence of the amino group enhances its potential for forming hydrogen bonds and interacting with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
4-amino-3-bromo-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEADHWFVOCKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651698 | |
Record name | 4-Amino-3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874880-58-7 | |
Record name | 4-Amino-3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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